molecular formula C9H8O3 B8739984 2H-1,5-Benzodioxepin-3(4H)-one CAS No. 27612-17-5

2H-1,5-Benzodioxepin-3(4H)-one

Cat. No.: B8739984
CAS No.: 27612-17-5
M. Wt: 164.16 g/mol
InChI Key: OPNDWUNGMWNXNB-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepin-3(4H)-one (CAS: 28940-11-6), commonly known as Calone® or "watermelon ketone," is a synthetic fragrance compound with a distinctive marine, ozonic, and watermelon-like odor. It was first patented by Pfizer scientists in 1966 and commercialized under the trade name Calone 1951® . Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol. The compound’s low odor threshold (3.1 × 10⁻² ng/L air) makes it highly potent in perfumery, where it revolutionized marine-themed fragrances . Industrially, it is synthesized via a multi-step process involving hydroquinone hydrogenation and oxidation, followed by purification through recrystallization and chromatography .

Properties

CAS No.

27612-17-5

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

1,5-benzodioxepin-3-one

InChI

InChI=1S/C9H8O3/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4H,5-6H2

InChI Key

OPNDWUNGMWNXNB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

2H-1,4-Benzoxazin-3(4H)-one Derivatives

Structure: Contains a benzoxazinone core with oxygen and nitrogen atoms at positions 1 and 4 (vs. oxygen atoms at 1 and 5 in benzodioxepinone). Key Properties:

  • Exhibits broad-spectrum bioactivity, including antimicrobial (antibacterial, antifungal, antiviral) and pharmaceutical properties (e.g., SGLT2 inhibition, mineralocorticoid receptor modulation) .
  • Derivatives like pyridazinylbenzoxazines show cardiotonic activity, while others target diabetes and obesity .
    Applications : Primarily used in agrochemicals (pesticides) and pharmaceuticals, contrasting with the fragrance-focused applications of 2H-1,5-benzodioxepin-3(4H)-one .

4,5-Dihydro-1-benzoxepin-3(2H)-one (1b)

Structure: A seven-membered benzoxepinone ring with a ketone group at position 3. Key Properties:

  • Often paired with benzodioxepinones in fragrance formulations.
  • Less studied for bioactivity compared to benzoxazinones. Applications: Used alongside this compound in marine-inspired perfumes .

7-Methyl-2H-1,5-Benzodioxepin-3(4H)-one (Calone®) vs. 2H-1,4-Benzoxazin-3(4H)-one

Property This compound 2H-1,4-Benzoxazin-3(4H)-one
Core Structure Dioxepin ring (O at 1,5; ketone at 3) Benzoxazinone (O at 1, N at 4; ketone at 3)
Key Functional Groups 7-Methyl substitution Variable substitutions (e.g., amino, aryl)
Odor Threshold 3.1 × 10⁻² ng/L air Not odor-active
Bioactivity Low toxicity (OECD-compliant safety profile) Antimicrobial, pharmaceutical
Industrial Applications Fragrances (marine, fresh notes) Agrochemicals, drug development

Preparation Methods

Reaction Mechanism and Key Steps

The process begins with methyl esters of O,O-diacetic acid derivatives of catechol. For example, 2-(2-carbomethoxymethyl)phenoxyacetic acid methyl ester undergoes base-mediated cyclization in anhydrous tetrahydrofuran (THF) using sodamide (NaNH₂) at reflux temperatures. The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the adjacent ester carbonyl, culminating in ring closure (Figure 1).

Critical Reaction Conditions

  • Base : Sodamide, sodium alkoxides (e.g., NaOMe), or trialkylamines

  • Solvent : THF, dimethylformamide (DMF), or ethylene glycol dimethyl ether

  • Temperature : 25°C to reflux (66°C for THF)

  • Atmosphere : Inert nitrogen environment to prevent oxidation

Post-cyclization, the intermediate 2-carbomethoxy-3,4-dihydro-2H-1,5-benzodioxepin-3-one undergoes acidic hydrolysis (5% HCl in ethanol) to yield the target ketone. This step removes the carbomethoxy group, with yields exceeding 90% under optimized conditions.

Acid-Catalyzed Cyclization: Streamlining Ring Formation

An alternative pathway employs Brønsted acids to catalyze cyclization, particularly for substrates bearing electron-donating substituents. While less common than base-mediated methods, this approach offers advantages in handling moisture-sensitive intermediates.

Protocol and Optimization

A representative procedure involves refluxing diesters in ethanolic HCl (5% v/v) for 8 hours. The acid serves dual roles: protonating carbonyl oxygen to enhance electrophilicity and facilitating water elimination during ring closure. Key parameters include:

ParameterOptimal RangeImpact on Yield
Acid Concentration5–10% HClMaximizes protonation without side reactions
Temperature78–85°C (ethanol reflux)Ensures complete ring closure
Reaction Time6–10 hoursBalances conversion and decomposition

This method produced 7-methyl-2H-1,5-benzodioxepin-3(4H)-one in 93% yield after distillation (88–91°C at 0.7 mmHg). Nuclear magnetic resonance (NMR) analysis confirmed regioselectivity, with methyl groups preferentially incorporating at the 7-position due to steric and electronic factors.

Alkyl HalideBaseSolventYield (%)
CH₃INaHDMF85
C₂H₅BrKOtBuTHF78
i-C₃H₇ClNaNH₂DMSO68

Steric hindrance from branched alkyl groups (e.g., iPr) reduces yields compared to linear chains. Post-alkylation hydrolysis follows standard acidic conditions to unmask the ketone functionality.

Advanced Synthetic Strategies: Recent Developments

While traditional cyclization methods dominate industrial production, emerging techniques aim to improve atom economy and reduce waste.

Microwave-Assisted Cyclization

Preliminary studies indicate that microwave irradiation (150°C, 300W) accelerates diester cyclization to 15–30 minutes versus 6–8 hours conventionally. This approach remains experimental but shows promise for lab-scale synthesis.

Enzymatic Hydrolysis

Pilot-scale trials employ lipases (e.g., Candida antarctica) to catalyze ester hydrolysis, achieving 89% conversion under mild conditions (pH 7.0, 37°C). Although costly, this method eliminates corrosive acid use, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Rigorous analysis ensures product integrity, particularly for fragrance applications requiring high purity (>99%).

Standard Characterization Suite

  • GC-MS : Confirms molecular ion (m/z 178.1 [M]⁺) and fragments at m/z 150 (loss of CO) and 122 (retro-Diels-Alder)

  • ¹³C NMR : Key signals at δ 207.8 ppm (ketone C=O), 101.4–153.2 ppm (aromatic carbons), and 24.7 ppm (methyl groups)

  • IR Spectroscopy : Strong absorption at 1715 cm⁻¹ (cyclic ketone) and 1260 cm⁻¹ (C-O-C stretch)

Impurity profiling via HPLC (C18 column, 60:40 acetonitrile/water) detects residual diesters (<0.1% in commercial grades).

Industrial-Scale Production Considerations

Translating lab protocols to manufacturing requires addressing:

  • Solvent Recovery : THF and DMF necessitate distillation systems to meet >95% reuse targets

  • Exotherm Management : Cyclization releases ~120 kJ/mol, requiring jacketed reactors with precise temperature control

  • Waste Streams : Neutralization of acidic hydrolysates generates NaCl, which modern plants convert to NaOH via electrolysis

A typical batch process yields 200–500 kg of this compound monthly, with production costs averaging $120–150/kg .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2H-1,5-benzodioxepin-3(4H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of precursor diols or amines under acidic or basic conditions. For example, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine derivatives are synthesized with careful pH and temperature control, yielding products with >97% purity after chromatographic purification . Melting points (e.g., 81–82°C) and molecular weight (165.18 g/mol) are critical for verifying purity .

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the benzodioxepin core. For advanced analysis, LC-MS/MS can predict fragmentation patterns (e.g., m/z 1495.8 for TMS-derivatized analogs) . Infrared (IR) spectroscopy helps identify lactam and ether functional groups .

Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?

  • Methodological Answer : The compound is typically stored at room temperature in inert environments due to its sensitivity to moisture and oxidation . Solubility varies by derivative; polar solvents like DMSO or methanol are preferred for biological assays, while non-polar solvents (e.g., chloroform) are used for synthesis .

Advanced Research Questions

Q. How can this compound derivatives be designed as multi-target inhibitors for neurodegenerative diseases?

  • Methodological Answer : Structural analogs, such as 3,4-dihydroisoquinolin-3(4H)-one derivatives, have been optimized via molecular docking to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1). For example, compound 3d showed dual inhibitory activity (IC₅₀ < 1 µM) and ROS-scavenging properties, validated through in vitro enzyme assays and cytotoxicity testing (e.g., SH-SY5Y cell lines) .

Q. What contradictions exist in reported spectroscopic data for benzodioxepin derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., lactam carbonyl signals) may arise from solvent effects or tautomerism. Comparative studies using deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can clarify these anomalies . For LC-MS, calibrating with reference standards (e.g., NIST databases) improves reproducibility .

Q. What strategies are effective for synthesizing sulfonamido or methanone derivatives of this compound, and how do these modifications impact bioactivity?

  • Methodological Answer : Sulfonamido derivatives (e.g., 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid) are synthesized via sulfonation of the benzodioxepin core, followed by coupling with aromatic amines. These derivatives show enhanced binding to enzymatic pockets (e.g., COX-2 inhibition) due to increased hydrophobicity and hydrogen-bonding capacity . Methanone derivatives (e.g., (4-butylphenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-methanone) require Friedel-Crafts acylation, with catalytic Lewis acids (e.g., AlCl₃) improving regioselectivity .

Q. How can researchers address low yields in multi-step syntheses of benzodioxepin-containing heterocycles?

  • Methodological Answer : Optimizing protecting groups (e.g., tert-butoxycarbonyl for amines) and stepwise purification (e.g., flash chromatography after each step) can mitigate side reactions. For example, synthesizing 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1-benzopyran-4-one achieved 65% yield via Pd-catalyzed cross-coupling, with strict oxygen-free conditions .

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